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Compound of Interest

Compound Name: Z-D-Tyr(Bzl)-OH

Cat. No.: B554474

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-a-Benzyloxycarbonyl-O-benzyl-D-tyrosine, commonly abbreviated as Z-D-Tyr(Bzl)-OH, is a
protected amino acid derivative that serves as a critical building block in the synthesis of
peptides and peptidomimetics for drug discovery. The incorporation of a D-amino acid, such as
D-tyrosine, is a key strategy to enhance the metabolic stability of peptide-based therapeutics
by making them resistant to degradation by endogenous proteases. The benzyloxycarbonyl (Z)
group on the a-amino function and the benzyl (Bzl) ether on the phenolic side chain provide
robust protection during peptide synthesis, enabling the precise and controlled assembly of
complex peptide sequences.

These application notes provide an overview of the utility of Z-D-Tyr(Bzl)-OH, along with
detailed protocols for its application in solid-phase peptide synthesis (SPPS) and relevant
guantitative data to guide researchers in drug development.

Core Applications in Drug Discovery
Z-D-Tyr(Bzl)-OH is a versatile reagent utilized in several key areas of pharmaceutical research:
o Peptide Synthesis: It is an essential component in the synthesis of peptides using the Z/Bzl

protection strategy. The D-configuration is particularly valuable for creating peptides with
extended half-lives in vivo.[1][2]
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» Development of Stable Analogs: Replacing an L-amino acid with its D-enantiomer can
significantly alter the peptide's conformation and biological activity, often converting an
agonist into a potent antagonist, a desirable feature for many therapeutic targets.[3]

o Drug Development: The unique structural properties of D-tyrosine derivatives are leveraged
in the design of novel therapeutics, especially in targeting neurological disorders or in
oncology where enhanced stability and specific receptor interactions are crucial.[1][2]

e Biochemical Research: It is used to synthesize probes and tools to study protein-protein
interactions and enzyme activities, helping to elucidate complex biochemical pathways.[1]

Data Presentation

Quantitative data is essential for evaluating the effectiveness of synthetic strategies and the
properties of the final compounds.

Parameter Value Reference(s)
CAS Number 59911-54-5

Molecular Formula C24H23NOs [4115]
Molecular Weight 405.4 g/mol [1][41[5]
Appearance Slightly cream-colored powder [6]

Purity (Typical) >98% (HPLC) [1]

Melting Point 101-107 °C [1]

Table 2: lllustrative Yields and Purity in D-Amino Acid
Peptide Synthesis

This table provides representative data on the synthesis of peptides incorporating a D-amino
acid, demonstrating the efficiency of the process.
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Purity (%) (Post-

Peptide Sequence Synthesis Scale Overall Yield (%)
HPLC)
A model D-Tyr
containing 0.1 mmol 68 >96
hexapeptide
A cyclic decapeptide
Y pep 0.05 mmol 55 >95

analog

| [Sart, D-Tyr(Bzl)*]-Angiotensin Il Analog | 0.1 mmol | 62 | >97 |

Table 3: Biological Activity Profile of L- vs. D-Amino Acid
Analogs (lllustrative)

This table illustrates how the substitution of an L-amino acid with a D-amino acid can impact
biological activity, often leading to antagonistic properties. The data is conceptualized based on

Angiotensin Il analogs.[3]

. L Receptor Binding ) o
Peptide Modification L In Vivo Activity
Affinity (ICso, M)

Angiotensin Il Native L-Sequence 1.5 Potent Agonist
[Sart, Val5, Ala8]- . . .

] ) L-Amino Acid Analog 2.1 Antagonist
Angiotensin Il
[D-Tyr4-Angiotensin Il D-Amino Acid 6.2 Attenuated Agonist /
Analog Substitution ' Partial Antagonist

| [Sart, D-Tyr4]-Angiotensin Il Analog | L- and D-Amino Acid Substitutions | 3.5 | Potent & Stable

Antagonist |

Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis
(SPPS) of a D-Tyr Containing Peptide
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This protocol outlines the synthesis of a model peptide using the Z/Bzl protection strategy with
Z-D-Tyr(Bzl)-OH on a Merrifield resin.

Materials:

Merrifield resin (1% DVB, 100-200 mesh)

e Z-protected amino acids (e.g., Z-Phe-OH, Z-Pro-OH, Z-D-Tyr(Bzl)-OH, Z-Sar-OH)

e Dicyclohexylcarbodiimide (DCC)

e N-Hydroxybenzotriazole (HOBLt)

¢ Dichloromethane (DCM)

e N,N-Dimethylformamide (DMF)

» Diisopropylethylamine (DIEA)

e 30% HBr in acetic acid

¢ Anhydrous Hydrogen Fluoride (HF)

e Anisole (scavenger)

o Diethyl ether

Procedure:

e Resin Preparation:
o Swell 1.0 g of Merrifield resin in DCM for 30 minutes in a reaction vessel.
o Wash the resin with DCM (3 x 20 mL).

» First Amino Acid Coupling (e.g., Z-Phe-OH):

o In a separate flask, dissolve Z-Phe-OH (3 eq) and HOBt (3 eq) in DMF.
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o Add DCC (3 eq) at 0°C and stir for 15 minutes.
o Filter the precipitated dicyclohexylurea (DCU).

o Add the activated amino acid solution to the resin and shake for 2-4 hours at room
temperature.

o Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

o Wash the resin with DMF (3 x 20 mL) and DCM (3 x 20 mL).

Z-Group Deprotection:
o Treat the resin with 30% HBr in acetic acid for 60-90 minutes with occasional shaking.

o Wash the resin thoroughly with DCM (3 x 20 mL), isopropanol (2 x 20 mL), and DCM (3 x
20 mL) to remove acid and byproducts.

Neutralization:

o Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
o Wash the resin with DCM (5 x 20 mL).

Subsequent Amino Acid Couplings (Including Z-D-Tyr(Bzl)-OH):

o Repeat steps 2-4 for the sequential coupling of the remaining Z-protected amino acids in
the desired sequence (e.g., Z-Pro-OH, Z-D-Tyr(Bzl)-OH, Z-Sar-OH).

Cleavage and Final Deprotection:
o Dry the fully assembled peptidyl-resin under vacuum.

o Transfer the resin to an HF cleavage apparatus. Add anisole (1.0 mL per gram of resin) as
a scavenger.

o Carefully distill anhydrous HF into the reaction vessel at -78°C.
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o Stir the mixture at 0°C for 1 hour to cleave the peptide from the resin and remove the side-
chain benzyl protecting groups.

o Remove the HF by evaporation under a stream of nitrogen.

o Peptide Precipitation and Purification:

[e]

Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting
groups.

o Precipitate the peptide with more cold diethyl ether.
o Centrifuge to collect the crude peptide pellet.
o Dissolve the crude peptide in an agueous solvent (e.g., 10% acetic acid).

o Purify the peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient
containing 0.1% TFA.

o Collect and lyophilize the pure fractions to obtain the final peptide. Confirm identity and
purity by analytical HPLC and mass spectrometry.[3]

Visualizations
Protecting Group Strategy for Z-D-Tyr(Bzl)-OH

Caption: Orthogonal protection scheme for Z-D-Tyr(Bzl)-OH in peptide synthesis.

General Workflow for Solid-Phase Peptide Synthesis
(SPPS)
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Caption: Iterative workflow for solid-phase peptide synthesis using Z-chemistry.
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Caption: Mechanism of a peptide antagonist blocking GPCR signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554474#applications-of-z-d-tyr-bzl-oh-in-drug-
discovery-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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